8-Hydroxypinoresinol 4'-glucoside (CAS: 102582-69-4) is a naturally occurring furofuran lignan mono-glycoside predominantly isolated from Eucommia ulmoides, Valeriana species, and Fraxinus (ash) trees[1]. Structurally, it consists of an 8-hydroxypinoresinol core with a single beta-D-glucopyranosyl moiety attached at the 4'-position, leaving the 4-position phenolic hydroxyl free [2]. This specific structural configuration bridges the highly lipophilic nature of traditional lignan aglycones and the fully water-soluble but biologically inert (in vitro) nature of lignan diglucosides. In commercial and research procurement, it is primarily utilized as a high-value analytical reference standard for quality control of botanical extracts, a chemotaxonomic marker for pest resistance in forestry, and a bioactive probe in neuropharmacological and antioxidant assays[3].
Substituting 8-hydroxypinoresinol 4'-glucoside with more common in-class alternatives, such as pinoresinol diglucoside (PDG) or the aglycone 8-hydroxypinoresinol, critically compromises assay integrity and formulation performance[1]. PDG has both phenolic hydroxyl groups blocked by glucose moieties, rendering it largely devoid of direct in vitro free-radical scavenging activity until it undergoes enzymatic hydrolysis in vivo [2]. Conversely, while the aglycone possesses strong direct antioxidant and receptor-binding activities, its high lipophilicity necessitates the use of organic solvents like DMSO, which can introduce cytotoxicity in sensitive cell-based assays [3]. Procuring the exact 4'-mono-glucoside provides an optimal operational balance: it retains the free 4-hydroxyl group necessary for direct biochemical activity while leveraging the 4'-glucose moiety for superior aqueous solubility and distinct receptor-binding pharmacokinetics [4].
In comparative biochemical assays, the presence of a free phenolic hydroxyl group dictates the direct radical scavenging capability of furofuran lignans [1]. 8-Hydroxypinoresinol 4'-glucoside retains a free hydroxyl at the C-4 position, allowing it to act as a direct hydrogen donor. In contrast, pinoresinol diglucoside (PDG) has both the C-4 and C-4' positions glycosylated, resulting in near-zero direct activity in standard DPPH or TEAC assays prior to hydrolysis[2].
| Evidence Dimension | Direct Free-Radical Scavenging (In Vitro) |
| Target Compound Data | 8-Hydroxypinoresinol 4'-glucoside (Active direct scavenger due to free 4-OH) |
| Comparator Or Baseline | Pinoresinol diglucoside (Inactive in vitro; requires enzymatic activation) |
| Quantified Difference | Qualitative shift from prodrug-like latency (PDG) to immediate in vitro activity (mono-glucoside) |
| Conditions | Cell-free in vitro antioxidant assays (e.g., DPPH, ABTS, TEAC) |
Buyers developing topical formulations or cell-free antioxidant screens must procure the mono-glucoside to ensure immediate, measurable activity without requiring metabolic activation.
The glycosylation state of lignans fundamentally alters their partition coefficients and handling requirements [1]. The aglycone, 8-hydroxypinoresinol, is highly lipophilic and typically requires significant concentrations of DMSO or ethanol for dissolution, which can confound cell viability assays. The addition of the highly polar beta-D-glucopyranosyl group in 8-hydroxypinoresinol 4'-glucoside reduces its computed LogP to approximately -0.6 [2]. This enhanced hydrophilicity allows for direct formulation in aqueous buffers or culture media with minimal organic co-solvents.
| Evidence Dimension | Hydrophilicity / Computed Partition Coefficient (XLogP3) |
| Target Compound Data | 8-Hydroxypinoresinol 4'-glucoside (LogP ≈ -0.6) |
| Comparator Or Baseline | 8-Hydroxypinoresinol Aglycone (LogP > 1.5) |
| Quantified Difference | Significantly higher aqueous solubility for the mono-glucoside |
| Conditions | Aqueous buffer preparation for in vitro cell culture media |
Procuring the mono-glucoside eliminates the need for cytotoxic organic solvents during assay preparation, ensuring higher reproducibility in sensitive cell-based models.
High-throughput metabolomic profiling of Fraxinus (ash) species reveals that 8-hydroxypinoresinol 4'-glucoside is specifically upregulated in species resistant to the Emerald Ash Borer (e.g., Manchurian ash) compared to susceptible species (e.g., black or blue ash)[1]. While generic coumarins like scopoletin are found across various species, the specific accumulation of this furofuran lignan glucoside serves as a distinct biochemical marker for resistance [2].
| Evidence Dimension | Metabolomic Upregulation in Pest-Resistant Phenotypes |
| Target Compound Data | 8-Hydroxypinoresinol 4'-glucoside (Significantly upregulated in resistant Manchurian ash) |
| Comparator Or Baseline | Generic ash coumarins (e.g., Scopoletin) (Broadly distributed or upregulated in susceptible species) |
| Quantified Difference | Highly specific correlation with Emerald Ash Borer resistance |
| Conditions | Foliar metabolomic profiling via HPLC-MS/MS |
Agricultural and forestry researchers must use this exact compound as an analytical standard to accurately screen and breed pest-resistant tree variants.
Polar extracts of Valeriana officinalis exhibit agonistic and allosteric modulatory activity at central nervous system receptors, including the A1 adenosine receptor and 5-HT1A[1]. While the aglycone (8'-hydroxypinoresinol) shows affinity for 5-HT1A in the low micromolar range, the specific steric bulk and polarity of the 4'-glucoside alter its receptor pocket interactions [2]. Using the exact mono-glucoside is necessary to map the structure-activity relationship (SAR) of how glycosylation impacts the penetration and binding of valerian-derived lignans at neuro-receptors.
| Evidence Dimension | Receptor Binding Affinity / SAR Mapping |
| Target Compound Data | 8-Hydroxypinoresinol 4'-glucoside (Polar, sterically bulky mono-glycoside) |
| Comparator Or Baseline | 8-Hydroxypinoresinol Aglycone (Lipophilic, low micromolar 5-HT1A affinity) |
| Quantified Difference | Distinct receptor interaction profiles driven by the 4'-glucose moiety |
| Conditions | Radioligand binding assays at CNS receptors (A1AR, 5-HT1A) |
Neuropharmacology labs must procure the precise mono-glucoside to accurately determine how phase II plant metabolism (glycosylation) affects the neuroactivity of lignans.
Utilizing the compound as a highly specific HPLC/MS reference standard to authenticate Eucommia ulmoides and Valeriana extracts, distinguishing high-quality preparations from generic lignan mixtures [1].
Procuring the mono-glucoside for cell-free radical scavenging screens or topical cosmetic R&D, where its free C-4 hydroxyl provides immediate antioxidant activity without the need for skin microbiome or enzymatic activation (unlike diglucosides) [2].
Deploying the compound as a quantitative metabolomic marker to identify and breed Fraxinus (ash) tree variants with innate resistance to the Emerald Ash Borer[1].
Using the compound in radioligand binding assays to evaluate the specific impact of lignan mono-glycosylation on A1 adenosine and 5-HT1A receptor modulation compared to fully lipophilic aglycones [2].